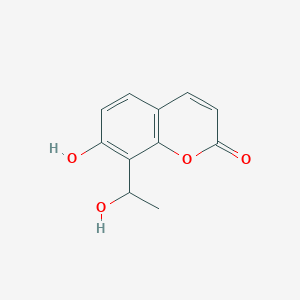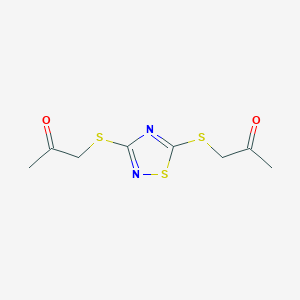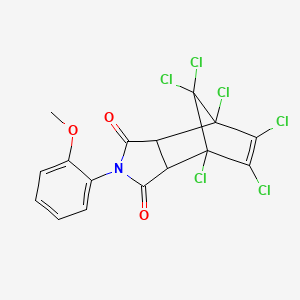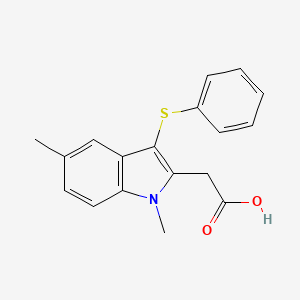
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position and a hydroxyethyl group at the 8th position on the chromen-2-one core structure. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, dihydro derivatives, and various substituted coumarin derivatives .
科学研究应用
7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases due to its neuroprotective effects.
作用机制
The mechanism of action of 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one involves its interaction with cellular pathways related to oxidative stress. The compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as glutathione peroxidase and catalase. This helps in reducing oxidative damage to cells and tissues .
相似化合物的比较
Similar Compounds
- 4-methyl-7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one
- 7-hydroxy-8-(2-hydroxyethyl)-2H-chromen-2-one
- 5-methoxy-7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-hydroxy-8-(1-hydroxyethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both hydroxy and hydroxyethyl groups enhances its antioxidant properties and makes it a valuable compound for therapeutic research .
属性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
7-hydroxy-8-(1-hydroxyethyl)chromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-6,12-13H,1H3 |
InChI 键 |
GNGFNSLFVIRABT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC2=C1OC(=O)C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)

![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)
![4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B14949583.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)


![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
